3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-cyclohexyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H16N2/c1-2-5-10(6-3-1)12-9-15-13-11(12)7-4-8-14-13/h4,7-10H,1-3,5-6H2,(H,14,15) |
InChI Key |
IOQSFOPSLYMGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CNC3=C2C=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Kinase Inhibition
Pyrrolo[2,3-b]pyridines exhibit potent kinase inhibitory activity. For example:
- 3-Cyclohexyl derivatives: Bind FGFR1 via hydrogen bonding with Asp641 and Gly485, showing IC50 values in the nanomolar range .
- Thieno[2,3-b]pyridines: Less effective in kinase inhibition due to poorer solubility but show promise in adenosine receptor modulation .
Anticancer Activity
Pyrrolo analogues with solubilizing groups (e.g., 5-morpholinyl) exhibit comparable efficacy with improved pharmacokinetics .
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
A common and efficient approach to synthesize substituted pyrrolo[2,3-b]pyridines, including 3-cyclohexyl derivatives, involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method enables the formation of carbon-carbon bonds between halogenated pyrrolo[2,3-b]pyridine precursors and cyclohexylboronic acid or related organoboron reagents.
- Starting from 3-bromo- or 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives.
- Use of palladium catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2).
- Base: Potassium carbonate.
- Solvent system: Mixture of dioxane and water.
- Reaction conditions: Heating under nitrogen atmosphere at 80°C for several hours.
After reaction completion, the mixture is acidified, extracted with ethyl acetate, dried, and purified by ion-exchange resin treatment and chromatographic methods to isolate the desired product.
This method allows selective substitution at the 3-position of the pyrrolo[2,3-b]pyridine ring with cyclohexyl groups by using cyclohexylboronic acid or its derivatives as coupling partners.
Cyclocondensation Reactions Using Amino-Pyrrole Carbonitriles
Another synthetic route involves a cyclocondensation reaction between substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds under acidic conditions. This approach is particularly useful for constructing the fused bicyclic pyrrolo[2,3-b]pyridine core with various substituents.
- Starting materials: 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives.
- Reagents: Active methylene compounds such as acetylacetone, ethyl cyanoacetate, or malononitrile.
- Conditions: Reflux in acetic acid with catalytic hydrochloric acid for approximately 4 hours.
- Workup: Purification by silica gel column chromatography.
This method yields substituted 1H-pyrrolo[2,3-b]pyridines with high efficiency and is adaptable to various substituents on the pyrrole ring.
Functional Group Transformations and Protection Strategies
To achieve selective substitution at the 3-position, protection of the pyrrole nitrogen is often necessary to prevent side reactions during cross-coupling or further functionalization steps.
- Tosylation of the pyrrole nitrogen using tosyl chloride and sodium hydride.
- Nucleophilic additions, such as Grignard reactions, to aldehyde intermediates.
- Oxidation of benzylic alcohol intermediates to ketones using manganese dioxide.
- Deprotection under alkaline conditions to regenerate the free pyrrole nitrogen.
These steps facilitate the introduction of cyclohexyl or other alkyl/aryl groups at the 3-position and allow subsequent modifications to tailor the compound's properties.
Alternative Halogenation and Coupling Strategies
Halogenation at the 3-position using reagents like N-iodosuccinimide enables further functionalization through Suzuki or Sonogashira couplings.
- Iodination of 3-position pyrrolo[2,3-b]pyridine derivatives.
- Suzuki coupling with cyclohexylboronic acid or related reagents.
- Sonogashira coupling with alkynes for alkynyl derivatives (less relevant for cyclohexyl substitution but indicative of method versatility).
Protection of the pyrrole nitrogen is sometimes required for successful coupling reactions, especially when using phenylboronic acid analogs.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Palladium-Catalyzed Suzuki Coupling | 3-bromo-1H-pyrrolo[2,3-b]pyridine, cyclohexylboronic acid | Pd(dppf)Cl2 catalyst, K2CO3 base, dioxane/water, 80°C, N2 atmosphere | Selective 3-cyclohexyl substitution, high yield |
| Cyclocondensation | 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, active methylene compounds | Acetic acid, catalytic HCl, reflux 4 hours | Formation of fused bicyclic pyrrolo[2,3-b]pyridines |
| Protection/Deprotection | Pyrrolo[2,3-b]pyridine derivatives | Tosyl chloride/NaH for protection; alkaline deprotection | Enables selective substitution and functionalization |
| Halogenation & Coupling | Pyrrolo[2,3-b]pyridine derivatives | N-iodosuccinimide for iodination; Suzuki coupling | Allows further functionalization at 3-position |
Detailed Research Findings
The palladium-catalyzed Suzuki coupling is a robust and widely used method for the preparation of 3-substituted pyrrolo[2,3-b]pyridines, including cyclohexyl derivatives, with good yields and selectivity.
Cyclocondensation reactions provide a complementary synthetic route that allows the construction of the fused bicyclic core with diverse substituents, leveraging simple starting materials and mild conditions.
Protection of the pyrrole nitrogen is critical in some synthetic routes to avoid unwanted side reactions and to enable regioselective coupling at the 3-position.
The combination of halogenation and subsequent cross-coupling expands the chemical space accessible for pyrrolo[2,3-b]pyridine derivatives, although the success of coupling reactions depends on the nature of the substituents and protecting groups.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-cyclohexyl-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the pyrrolo[2,3-b]pyridine core. For example:
- Step 1 : Cyclization reactions using NaH/MeI in THF to introduce substituents at the 1-position .
- Step 2 : Nitration or halogenation (e.g., Selectfluor® in acetonitrile) to modify the pyridine ring .
- Step 3 : Suzuki-Miyaura coupling with cyclohexylboronic acids to introduce the cyclohexyl group .
- Optimization : Temperature control (e.g., 0°C for nitration) and solvent selection (dioxane/water for coupling) are critical. Yields can vary from 29% to >70% depending on purification methods (e.g., silica gel chromatography) .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer :
- X-ray Crystallography : Resolves bond angles and confirms cyclohexyl orientation (e.g., studies on analogous compounds like 2-(3,4,5-trimethoxyphenyl)-pyrrolo[2,3-b]pyridine) .
- NMR/HRMS : Key for verifying substituent positions. For example, H NMR signals at δ 7.23–8.21 ppm indicate aromatic protons, while F-NMR confirms halogenation .
- Chromatography : HPLC or TLC to assess purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How do structural modifications at the 5-position of pyrrolo[2,3-b]pyridine influence biological activity?
- Methodological Answer :
- Hydrogen Bonding : Introducing groups like trifluoromethyl (-CF) at the 5-position enhances interactions with residues like G485 in FGFR1, improving inhibitory potency (IC values < 100 nM) .
- Steric Effects : Bulky substituents (e.g., morpholino or piperazinyl groups) improve selectivity for kinase targets by occupying hydrophobic pockets .
- Data Example : Derivatives with 4-morpholino substitutions showed 10-fold higher activity against Hep3B cancer cells compared to unmodified analogs .
Q. How can computational methods guide the design of this compound derivatives for specific targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina predict binding modes. For FGFR1, the pyrrolo[2,3-b]pyridine core acts as a hinge binder, with the cyclohexyl group occupying a hydrophobic cleft .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with IC values. For example, electron-withdrawing groups at the 3-position enhance kinase inhibition .
- ADMET Prediction : SwissADME assesses solubility (LogP < 3) and metabolic stability (CYP450 interactions) .
Q. How should researchers address conflicting biological data in studies of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- Assay Conditions : Variability in cell lines (e.g., Hep3B vs. HCT116) or incubation times (24h vs. 48h) may explain discrepancies. Standardize protocols using guidelines like NIH/ATP-based assays .
- Structural Confirmation : Re-synthesize and re-test ambiguous compounds. For example, batch-to-batch purity differences in 4-fluoro-3-pyrimidinyl derivatives led to conflicting IC values .
- Meta-Analysis : Cross-reference with structurally related compounds (e.g., 3-chloro-7-methyl analogs) to identify trends in substituent effects .
Key Considerations for Researchers
- Avoid Commercial Bias : Focus on peer-reviewed synthesis protocols (e.g., Acta Crystallographica , Journal of Chemical Research ) rather than supplier data.
- Structural Complexity : The fused pyrrole-pyridine system requires precise regiocontrol during functionalization .
- Biological Relevance : Prioritize derivatives with validated kinase or enzyme inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
